molecular formula C28H28N4O2S B2413083 2-(benzylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894887-10-6

2-(benzylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2413083
CAS No.: 894887-10-6
M. Wt: 484.62
InChI Key: BIIQAKSXLBOILB-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C28H28N4O2S and its molecular weight is 484.62. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is a novel derivative and its specific targets in the body are still under investigation .

Mode of Action

It is known that the compound interacts with its targets in a way that leads to changes in cellular processes . The specific nature of these interactions and the resulting changes are subjects of ongoing research.

Pharmacokinetics

The compound’s bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted, are all important factors that need to be studied to understand its pharmacokinetics .

Result of Action

It is known that the compound has some level of activity against certain types of cancer cells . The specific effects and their implications for disease treatment are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body . Understanding these factors is crucial for optimizing the use of the compound in a therapeutic context.

Properties

IUPAC Name

3-benzylsulfanyl-N-(4-methoxyphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2S/c1-34-24-14-12-23(13-15-24)29-27(33)32-18-16-28(17-19-32)30-25(22-10-6-3-7-11-22)26(31-28)35-20-21-8-4-2-5-9-21/h2-15H,16-20H2,1H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIQAKSXLBOILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.